molecular formula C17H16ClN5O2 B14108947 5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14108947
M. Wt: 357.8 g/mol
InChI Key: DECDELVZOXBSAK-UHFFFAOYSA-N
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Description

5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the 4-chlorophenyl group: This step involves the reaction of the triazole intermediate with 4-chloroaniline under suitable conditions.

    Attachment of the 3-methoxybenzyl group: This is typically done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
  • 5-(3-chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both 4-chlorophenyl and 3-methoxybenzyl groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

5-(4-chloroanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-25-14-4-2-3-11(9-14)10-19-17(24)15-16(22-23-21-15)20-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

DECDELVZOXBSAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Origin of Product

United States

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